
4-Imino-5,5-dimethyl-3-phenyl-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Imino-5,5-dimethyl-3-phenyl-oxazolidin-2-one is a heterocyclic compound with the molecular formula C11H12N2O2. It is part of the oxazolidinone family, which is known for its diverse pharmacological properties and applications in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imino-5,5-dimethyl-3-phenyl-oxazolidin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of an asymmetric aldol reaction followed by a modified Curtius protocol, which includes an effective intramolecular ring closure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Imino-5,5-dimethyl-3-phenyl-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction could result in a more hydrogenated product.
Applications De Recherche Scientifique
4-Imino-5,5-dimethyl-3-phenyl-oxazolidin-2-one has several applications in scientific research:
Industry: It is utilized in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Imino-5,5-dimethyl-3-phenyl-oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antibacterial properties, it inhibits bacterial protein synthesis by binding to the bacterial ribosome, thereby preventing the formation of essential proteins . This action disrupts bacterial growth and replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
Linezolid: An oxazolidinone antibiotic with a similar structure, used to treat Gram-positive bacterial infections.
Uniqueness
4-Imino-5,5-dimethyl-3-phenyl-oxazolidin-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its imino group and phenyl substitution make it a valuable intermediate in organic synthesis and pharmaceutical development.
Propriétés
Numéro CAS |
3846-12-6 |
|---|---|
Formule moléculaire |
C11H12N2O2 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
4-imino-5,5-dimethyl-3-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H12N2O2/c1-11(2)9(12)13(10(14)15-11)8-6-4-3-5-7-8/h3-7,12H,1-2H3 |
Clé InChI |
ZGJZGEQQONOLPF-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=N)N(C(=O)O1)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


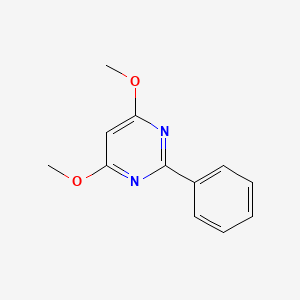
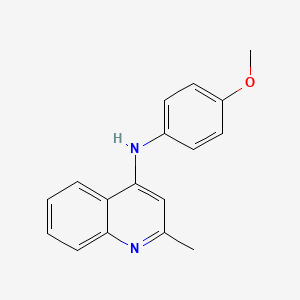
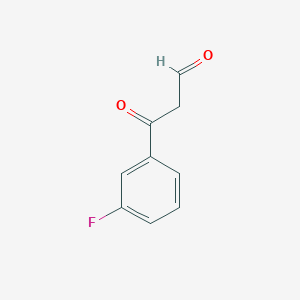
![N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)acetamide](/img/structure/B12122284.png)
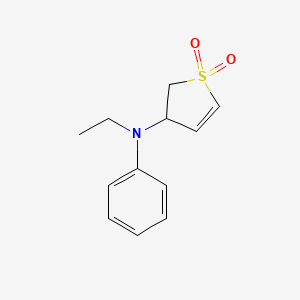
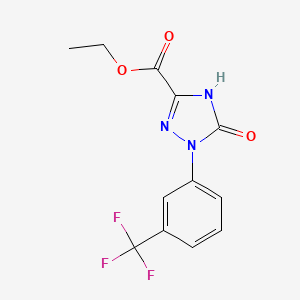


![2-(4-chlorophenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B12122304.png)
![2-[4-(4-Chloro-phenyl)-piperazin-1-ylmethyl]-5-hydroxy-pyran-4-one](/img/structure/B12122308.png)
![Methyl 2-[(3-{[(4-fluorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12122310.png)
![1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]-1,4-diazepane](/img/structure/B12122314.png)
![3-(3,4-dimethylbenzenesulfonyl)-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12122318.png)

